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Cat. No.: B1682155

Abstract

These application notes provide a comprehensive overview of sorbitan monododecanoate,
also known as sorbitan laurate or by its E number E493, for its use as an emulsifier and
stabilizer in food technology.[1][2][3] This document is intended for researchers, scientists, and
professionals in the food and pharmaceutical industries. It details the physicochemical
properties, mechanism of action, various applications, and regulatory status of sorbitan
monododecanoate. Furthermore, it includes detailed experimental protocols for evaluating its
performance and visual diagrams to illustrate key concepts and workflows.

Introduction

Sorbitan monododecanoate is a non-ionic surfactant derived from the esterification of sorbitol
with lauric acid.[4][5] It is a lipophilic (oil-loving) emulsifier, making it particularly effective for
creating stable water-in-oil (W/O) emulsions, though it is often used in combination with
polysorbates for oil-in-water (O/W) emulsions.[1][6] Its primary functions in food products are to
improve texture, enhance stability, and extend shelf life by preventing the separation of
immiscible phases like oil and water.[4][7]

Physicochemical Properties

Sorbitan monododecanoate is a versatile emulsifier with properties that make it suitable for a
wide range of food applications. Its characteristics are summarized in the table below.
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Property Value Reference

Sorbitan laurate, SML, Span

Synonyms 20, £493 [1]3][6]
CAS Number 1338-39-2 [8][9]
Molecular Formula C18H3406 [41[5][10]
Molecular Weight 346.46 g/mol [319]

Yellow to amber viscous liquid
Appearance [51[8][10]
or soft paste

HLB Value 8.6 [5]

Sparingly soluble in water;

Solubility soluble in many organic [41[8]
solvents

Acid Value < 7.0 mg KOH/g [5119]

Saponification Value 155 - 170 mg KOH/g [519]

Hydroxyl Value 330 - 360 mg KOH/g [519]

Mechanism of Action as an Emulsifier

Sorbitan monododecanoate's emulsifying action stems from its amphiphilic molecular
structure, which contains both a hydrophilic (water-loving) sorbitan head and a lipophilic (oil-
loving) lauric acid tail. When introduced into an oil and water system, it positions itself at the
interface between the two immiscible liquids. This reduces the interfacial tension, making it
easier to disperse one phase into the other as fine droplets during homogenization. The
sorbitan monododecanoate molecules then form a protective film around these droplets,
preventing them from coalescing and thus stabilizing the emulsion.
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Caption: Molecular orientation of sorbitan monododecanoate at the oil-water interface.

Applications in the Food Industry

Sorbitan monododecanoate is utilized in a variety of food products to achieve desired

textures and stability.
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Food Category

Specific Application

Function

Bakery Products

Fine bakery products,
decoration and coating

materials

Improves texture, provides a
spongy and fresh quality, and

aids in dough improvement.[2]

Confectionery

Chocolates, cocoa-based
candies, sugar-based candies,

tahini halva

Prevents fat bloom in
chocolate, ensures a smooth
texture, and improves

appearance.[2]

Dairy Products & Desserts

Ice cream, milk and cream
mixtures, desserts, jellies, and

marmalades

Prevents the formation of large
ice crystals in ice cream,
stabilizes foam in whipped
desserts, and provides a

creamy consistency.[2][8]

Instant drinks, liquid mixtures

Beverages ] Acts as a stabilizer.[6]
of fruits and vegetables
) ] ] ] Stabilizes the emulsion,
Fats and Oils Margarine, oil emulsions ] )
preventing separation.[6][8]
Improves the activity of instant
Yeast Baker's yeast

dry yeast upon rehydration.

Experimental Protocols

The following protocols are designed to evaluate the effectiveness of sorbitan

monododecanoate as an emulsifier and stabilizer in a model food system.

Objective: To prepare a stable oil-in-water (O/W) emulsion using sorbitan monododecanoate.

Materials:

e Sorbitan monododecanoate

» Vegetable oil (e.g., soybean oil)

¢ Distilled water

© 2025 BenchChem. All rights reserved.

4/11

Tech Support


https://www.eskamarket.com/en/urun/e493-sml-sorbitan-mono-laurate-25-kg/
https://www.eskamarket.com/en/urun/e493-sml-sorbitan-mono-laurate-25-kg/
https://www.eskamarket.com/en/urun/e493-sml-sorbitan-mono-laurate-25-kg/
https://www.guidechem.com/encyclopedia/sorbitan-monododecanoate-dic8575.html
https://www.ataman-chemicals.com/en/products/sorbitan-monolaurate-568.html
https://www.ataman-chemicals.com/en/products/sorbitan-monolaurate-568.html
https://www.guidechem.com/encyclopedia/sorbitan-monododecanoate-dic8575.html
https://www.benchchem.com/product/b1682155?utm_src=pdf-body
https://www.benchchem.com/product/b1682155?utm_src=pdf-body
https://www.benchchem.com/product/b1682155?utm_src=pdf-body
https://www.benchchem.com/product/b1682155?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682155?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e High-shear mixer (e.g., homogenizer)
o Beakers and graduated cylinders

e Analytical balance

Procedure:

e Preparation of the Aqueous Phase: Dissolve a predetermined concentration of sorbitan
monododecanoate (e.g., 0.1% - 2.0% w/w) in the distilled water with gentle heating and
stirring until fully dispersed.

o Preparation of the Oil Phase: Measure the desired amount of vegetable oil.

o Coarse Emulsion Formation: While mixing the aqueous phase with a high-shear mixer at a
moderate speed, slowly add the oil phase to form a coarse emulsion.

e Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a
specified number of passes (e.g., 3 passes) at a set pressure to create a fine emulsion.[11]

e Cooling and Storage: Cool the emulsion to room temperature and store in a sealed container
for further analysis.

Objective: To evaluate the physical stability of the prepared emulsion over time.

Materials:

Prepared emulsion samples

Graduated cylinders or test tubes

Camera for visual documentation

Particle size analyzer

Turbiscan or similar instrument for creaming index measurement

Procedure:
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Visual Observation: Place a known volume of the emulsion in a sealed, transparent container
(e.g., graduated cylinder). Store at a controlled temperature. At regular intervals (e.g., 0, 24,
48, 72 hours), visually inspect the sample for any signs of phase separation, creaming, or
coalescence. Document the changes with photographs.

Creaming Index: The creaming index can be determined by measuring the height of the
serum layer (H_serum) and the total height of the emulsion (H_total). The formula is:
Creaming Index (%) = (H_serum / H_total) * 100.

Particle Size Analysis: Measure the droplet size distribution of the emulsion at different time
points using a particle size analyzer. An increase in the mean droplet size over time indicates
coalescence and instability.

Turbidity Measurement: Dilute the emulsion (e.g., 100 times) in a suitable solvent (e.g., 0.1%
SDS solution) and measure the turbidity using a spectrophotometer at a specific wavelength
(e.g., 500 nm). A decrease in turbidity over time can indicate instability.[12]
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Caption: Experimental workflow for emulsion preparation and stability testing.
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BENCHE

Regulatory Status

Sorbitan monododecanoate is an approved food additive in many regions, including the
European Union and the United States.

Acceptable Daily

Regulatory Body Identifier Status
Intake (ADI)
Group ADI of 10
mg/kg body weight
] Approved food per day for the sum of
European Union E493 N )
additive sorbitan esters (E
491-495), expressed
as sorbitan.[13]
Group ADI of 0-25
Joint FAO/WHO mg/kg body weight for
Expert Committee on N the sum of sorbitan
N INS No. 493 Approved emulsifier ] )
Food Additives esters of lauric, oleic,
(JECFA) palmitic, and stearic

acid.[14]

U.S. Food and Drug
Administration (FDA)

21 CFR 172.842

Generally Recognized
as Safe (GRAS)

Subiject to limitations
in specific food

categories.

Logical Framework for Application

The selection and use of sorbitan monododecanoate in a food formulation can be guided by

a logical decision-making process.
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Caption: Decision tree for using sorbitan monododecanoate in food formulations.
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Conclusion

Sorbitan monododecanoate is a highly effective and widely approved lipophilic emulsifier and
stabilizer for the food industry. Its ability to reduce interfacial tension and form stable emulsions
makes it a valuable ingredient in a diverse range of products. The provided protocols offer a
framework for the systematic evaluation of its performance, enabling food scientists and
researchers to optimize its use in various formulations. Adherence to regional regulatory
guidelines is essential for its application in commercial food products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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